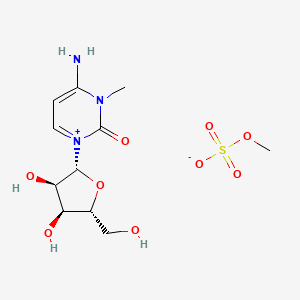
3-N-acridin-9-ylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-acridin-9-ylbenzene-1,3-diamine is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acridine moiety attached to a benzene ring with two amine groups at the 1 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-acridin-9-ylbenzene-1,3-diamine typically involves the reaction of acridine with benzene-1,3-diamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
3-N-acridin-9-ylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-N-acridin-9-ylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit the growth of cancer cells.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-N-acridin-9-ylbenzene-1,3-diamine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound may also interact with DNA-associated enzymes, further inhibiting cellular processes .
類似化合物との比較
Similar Compounds
Acriflavine: Shares the acridine moiety and is used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Quinacrine: Used as an antimalarial drug and shares structural similarities with acridine derivatives.
Uniqueness
3-N-acridin-9-ylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt cellular processes makes it a valuable compound for research in medicinal chemistry and drug development.
特性
| 58658-15-4 | |
分子式 |
C19H15N3 |
分子量 |
285.3 g/mol |
IUPAC名 |
3-N-acridin-9-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C19H15N3/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,20H2,(H,21,22) |
InChIキー |
WXROLRGGANVSPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC(=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)





